Ethyl (S)-3-amino-3-cyclopropylpropanoate
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Overview
Description
Ethyl (3S)-3-amino-3-cyclopropylpropanoate is an organic compound with a unique structure that includes a cyclopropyl group, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-cyclopropylpropanoate typically involves the following steps:
Amination: The amino group is introduced via nucleophilic substitution or reductive amination.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of ethyl (3S)-3-amino-3-cyclopropylpropanoate may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted products.
Scientific Research Applications
Ethyl (3S)-3-amino-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclopropyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Ethyl (3S)-3-amino-3-cyclopropylpropanoate can be compared with other similar compounds such as:
Ethyl (3S)-3-amino-3-phenylpropanoate: Contains a phenyl group instead of a cyclopropyl group, leading to different reactivity and applications.
Methyl (3S)-3-amino-3-cyclopropylpropanoate: Similar structure but with a methyl ester group, affecting its physical and chemical properties.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-cyclopropylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1 |
InChI Key |
DARPOOYXGSBFGN-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1CC1)N |
Canonical SMILES |
CCOC(=O)CC(C1CC1)N |
Origin of Product |
United States |
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